

AZD3147: A Technical Guide to a Potent Dual mTORC1/mTORC2 Inhibitor

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Compound of Interest

Compound Name: AZD3147

Cat. No.: B1666214

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Introduction

AZD3147 is a highly potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.^{[1][2]} Developed from a series of urea-containing morpholinopyrimidine compounds, **AZD3147** has demonstrated significant potential in preclinical research due to its ability to comprehensively inhibit the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available preclinical data for **AZD3147**.

Discovery and Synthesis

The discovery of **AZD3147** was the result of a high-throughput screening campaign followed by a lead optimization process. The initial screening identified a novel series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2. Subsequent medicinal chemistry efforts focused on enhancing cellular potency, improving aqueous solubility, and increasing stability in human hepatocytes, ultimately leading to the identification of **AZD3147**.^{[1][2]}

Synthesis of AZD3147

While a detailed, step-by-step protocol for the industrial synthesis of **AZD3147** is not publicly available, the general synthetic strategy for analogous morpholinopyrimidine urea derivatives involves a multi-step process. A plausible synthetic route, based on the known chemistry of similar compounds, is outlined below.

Experimental Workflow for the Synthesis of Morpholinopyrimidine Urea Derivatives:



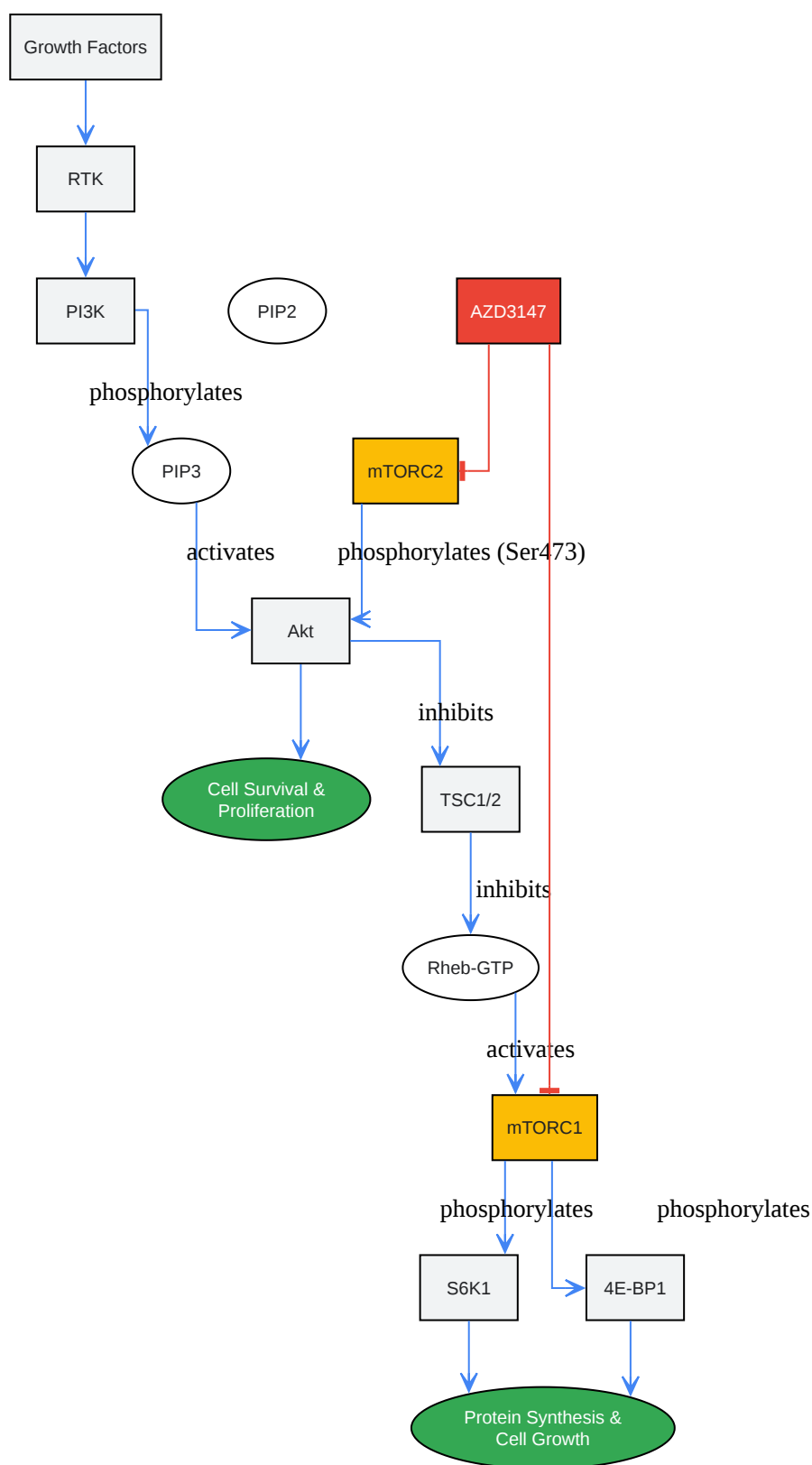
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Caption: A generalized workflow for the synthesis of urea-based morpholinopyrimidine compounds.

Mechanism of Action

AZD3147 exerts its therapeutic effect by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition is critical as it blocks not only the downstream signaling from mTORC1, which is involved in protein synthesis and cell growth, but also the mTORC2-mediated activation of Akt, a key survival pathway.

The mTOR Signaling Pathway and Inhibition by **AZD3147**:



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Caption: The mTOR signaling pathway is inhibited by **AZD3147** at both mTORC1 and mTORC2.

Preclinical Data

Available preclinical data highlight the potency and selectivity of **AZD3147**.

In Vitro Potency

Target	IC50 (nM)	Cell Line	Reference
mTORC1/mTORC2	1.5	Biochemical Assay	[3]
Cell Viability	0.88	Kelly (Neuroblastoma)	[3]
Cell Viability	662.4	IMR-32 (Neuroblastoma)	[3]

Pharmacokinetic Properties

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for **AZD3147**, have not been extensively published. However, the lead optimization process for **AZD3147** focused on achieving physicochemical and pharmacokinetic properties suitable for clinical development.[1][2]

In Vivo Efficacy

Specific in vivo efficacy data from xenograft models for **AZD3147** are not readily available in the public domain. However, preclinical studies with similar dual mTORC1/mTORC2 inhibitors have demonstrated significant anti-tumor activity in various cancer models.

Experimental Protocols

mTOR Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro kinase activity of mTORC1.

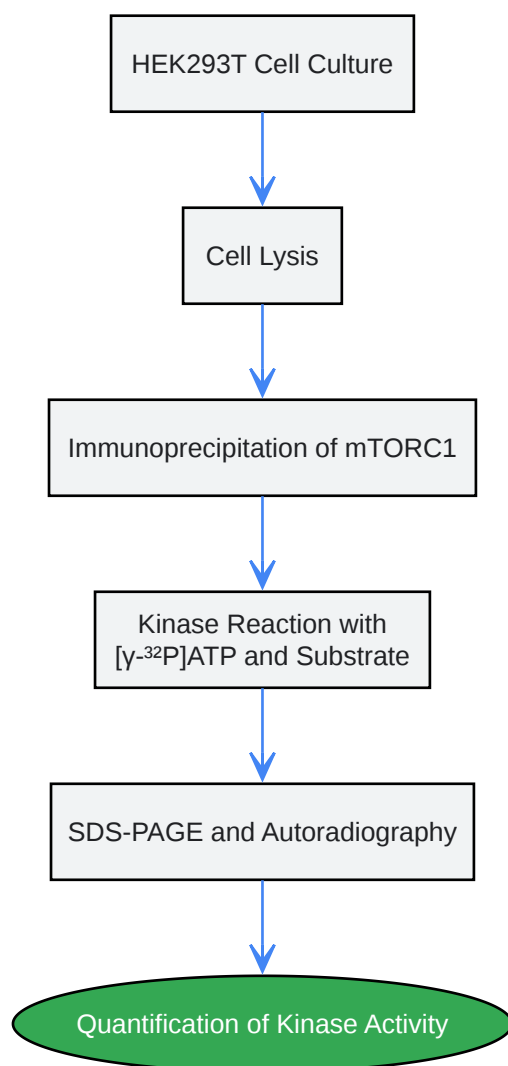
Materials:

- HEK293T cells
- Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, 1 mM DTT, protease inhibitors)
- Anti-Raptor antibody
- Protein A/G beads
- Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- Inactive S6K1 (substrate)
- [γ -³²P]ATP
- SDS-PAGE and autoradiography equipment

Procedure:

- Cell Lysis: Lyse HEK293T cells in lysis buffer.
- Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody and Protein A/G beads.
- Kinase Reaction: Resuspend the immunoprecipitates in kinase assay buffer containing inactive S6K1 and [γ -³²P]ATP. Incubate at 30°C for 20 minutes.
- Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and visualize the phosphorylated S6K1 by autoradiography.

Experimental Workflow for mTOR Kinase Assay:



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Caption: A typical workflow for an in vitro mTOR kinase assay.

Clinical Status

As of the latest available information, there are no registered clinical trials for **AZD3147**.

Conclusion

AZD3147 is a potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical activity. Its ability to comprehensively block the mTOR signaling pathway makes it an attractive candidate for further investigation in various oncological indications. Further publication of

detailed preclinical and potential clinical data will be crucial in defining the therapeutic potential of this compound.

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